Cas no 188111-79-7 (tert-butyl (3R)-3-aminopiperidine-1-carboxylate)

Technical Introduction: tert-Butyl (3R)-3-aminopiperidine-1-carboxylate is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. Its stereospecific (R)-configuration is critical for enantioselective applications, particularly in the development of bioactive compounds and peptidomimetics. The compound’s high purity and well-defined structure make it valuable for precise synthetic routes, ensuring reproducibility in complex molecular architectures. Its compatibility with a range of reaction conditions further underscores its utility in medicinal chemistry and fine chemical production.
tert-butyl (3R)-3-aminopiperidine-1-carboxylate structure
188111-79-7 structure
商品名:tert-butyl (3R)-3-aminopiperidine-1-carboxylate
CAS番号:188111-79-7
MF:C10H20N2O2
メガワット:200.278
MDL:MFCD03094717
CID:66329
PubChem ID:1501974

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-1-Boc-3-Aminopiperidine
    • (R)-1-N-Boc-3-aminopiperidine
    • 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE
    • 1-tert-butyloxycarbonyl-3-r-aminopiperidine
    • 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER, (3R)-
    • (R)-BOC-PIP(3-NH2) HCL
    • (R)-3-AMINO-1-N-BOC-PIPERIDINE
    • (R)-3-AMINO-1-BOC-PIPERIDINE
    • (R)-3-AMINO-1-BOC-PIPERIDINE HYDROCHLORIDE
    • (R)-3-AMINO-N-BOC-PIPERIDINE
    • (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HCL
    • (R)-1-TERT-BUTYLOXYCARBONYL-3-AMINOPIPERIDINE HYDROCHLORIDE
    • (R)-1-BOC-3-PIPERIDINAMINE
    • (R)-1-BOC-3-AMNIOPIPERIDINE
    • (R)-1-BOC-3-AMINOPIPERIDINE HCL
    • (R)-N-BOC-3-AMINOPIPERIDINE
    • (R)-TERT-BUTYL 3-AMINOPIPERIDINE-1-CARBOXYLATE
    • TERT-BUTYL (R)-3-AMINO-1-PIPERIDINECARBOXYLATE
    • (R)-3-Amino-1-N-Boc-Piperidine (R)-1-Boc-3-Aminopiperidine
    • 1-TERT-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE
    • 1-Piperidinecarboxylicacid,3-amino-,1,1-dimethylethylester,(3R)-(9CI)
    • tert-Butyl (3R)-3-aminopiperidine-1-carboxylate
    • (R)-(-)-1-N-Boc-3-Aminopiperidine
    • (R)-(-)-3-Amino-1-Boc-piperidine
    • (R)-1-Boc-3-amipiperidine
    • tert-Butyl (R)-3-Aminopiperidine-1-carboxylate
    • (R)-(-)-1-Boc-3-aminopiperidine
    • (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl (3R)3-aminopiperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 3-amino-, 1,1-dimethylethyl ester, (R)-
    • (R)-1-tert-Butoxycarbonyl-3-aminopiperidine
    • 3-Aminopiperidine-1-carboxylic acid(R)-tert-butyl ester
    • L-α(R)-BOC-PIP(3-NH2) HCL
    • (R)-1-Boc-3-AMinopiperidin
    • (R)-1-Boc-3-aMinopiperidi...
    • (R)-tert-Butyl3-aminopiperidine-1-carboxylate
    • tert-Butyl(R)-3-aminopiperidine-1-carboxylate
    • R-3-amino-1-N-Boc-piperidine
    • tert-butyl(3r)-3-amino-1-piperidinecarboxylate
    • AM20100530
    • DTXSID90363570
    • MFCD03094717
    • AKOS005146095
    • (r)-t-butyl-3-aminopiperidine-1-carboxylate
    • AKQXKEBCONUWCL-MRVPVSSYSA-N
    • 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester
    • AS-44390
    • (R)-N-BOC-3-aminopiperadine
    • (R)-3-aminopiperidine-1-carboxylic acid tertbutyl ester
    • AC-15281
    • CS-W009040
    • (r)-1-boc-3-amino-piperidine
    • 188111-79-7
    • AC-136
    • tert-butyl (3R)-3-amino-1-piperidinecarboxylate
    • F8881-8846
    • AKOS005258530
    • (R)-(+)-3-amino-1-boc-piperidine
    • (R)-1-tert-butoxycarbonyl-3-amino piperidine
    • (R)-tert-butyl 3-aminopiperidine-1 carboxylate
    • EN300-135798
    • tert-butyl(3r)-3-aminopiperidine-1-carboxylate
    • (R)-(1-Boc)-3-aminopiperidine
    • (3R)-3-Aminopiperidine, N1-BOC protected
    • SCHEMBL181567
    • 625471-18-3
    • (s)3-amino-1-boc-piperidine
    • S-3-amino-1-N-Boc-piperidine
    • (R)-(-)-3-Amino-1-Boc-piperidine, >=98.0% (TLC)
    • Q-102149
    • 3-(R)-amino-piperidine-1-carboxylic acid tert-butyl ester
    • 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE
    • A66003
    • DB-223737
    • DB-031672
    • tert-butyl (3R)-3-aminopiperidine-1-carboxylate
    • MDL: MFCD03094717
    • インチ: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
    • InChIKey: AKQXKEBCONUWCL-MRVPVSSYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC[C@H](C1)N

計算された属性

  • せいみつぶんしりょう: 200.152478g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 200.152478g/mol
  • 単一同位体質量: 200.152478g/mol
  • 水素結合トポロジー分子極性表面積: 55.6Ų
  • 重原子数: 14
  • 複雑さ: 211
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.0410
  • ゆうかいてん: No data available
  • ふってん: 277.3±33.0 °C at 760 mmHg
  • フラッシュポイント: 121.5℃
  • 屈折率: 1.473
  • すいようせい: Immiscible with water.
  • PSA: 55.56000
  • LogP: 1.98280
  • かんど: Moisture Sensitive
  • ようかいせい: 混合できない、または混合しにくい
  • ひせんこうど: 28.5 º (c=1, DMF)
  • 光学活性: [α]/D -28.5±2°, c = 1 in DMF

tert-butyl (3R)-3-aminopiperidine-1-carboxylate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN2735
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26
  • 福カードFコード:10-34
  • 危険物標識: Xn
  • 危険レベル:8
  • 包装カテゴリ:III
  • セキュリティ用語:S26
  • 包装グループ:III
  • リスク用語:R22; R36/37/38
  • 包装等級:III
  • ちょぞうじょうけん:Store at room temperature

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-5189-25G
(3R)-3-Aminopiperidine, N1-BOC protected
188111-79-7 >95%
25g
£120.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024480-5g
(R)-1-Boc-3-aminopiperidine
188111-79-7 97%
5g
¥65.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024480-500g
(R)-1-Boc-3-aminopiperidine
188111-79-7 97%
500g
¥4375.00 2023-11-21
Enamine
EN300-135798-50.0g
tert-butyl (3R)-3-aminopiperidine-1-carboxylate
188111-79-7 95%
50g
$234.0 2023-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024480-10g
(R)-1-Boc-3-aminopiperidine
188111-79-7 97%
10g
¥97.00 2023-11-21
Enamine
EN300-135798-0.1g
tert-butyl (3R)-3-aminopiperidine-1-carboxylate
188111-79-7 95%
0.1g
$19.0 2023-05-01
Enamine
EN300-135798-0.25g
tert-butyl (3R)-3-aminopiperidine-1-carboxylate
188111-79-7 95%
0.25g
$19.0 2023-05-01
Enamine
EN300-135798-5.0g
tert-butyl (3R)-3-aminopiperidine-1-carboxylate
188111-79-7 95%
5g
$46.0 2023-05-01
Enamine
EN300-135798-25.0g
tert-butyl (3R)-3-aminopiperidine-1-carboxylate
188111-79-7 95%
25g
$119.0 2023-05-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R50070-5g
(R)-1-Boc-3-Aminopiperidine
188111-79-7
5g
¥86.0 2021-09-08

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 合成方法

tert-butyl (3R)-3-aminopiperidine-1-carboxylate サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:188111-79-7)tert-butyl (3R)-3-aminopiperidine-1-carboxylate
注文番号:CL18078
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:188111-79-7)(R)-(?)-3-Amino-1-Boc-piperidine
注文番号:1680329
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:16
価格 ($):discuss personally

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 関連文献

tert-butyl (3R)-3-aminopiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS No. 188111-79-7)

Tert-butyl (3R)-3-aminopiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 188111-79-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its biological activity and utility in drug design. The presence of a tertiary butyl group and a chiral center at the 3-position of the piperidine ring contributes to its unique chemical properties and potential applications in synthetic chemistry and drug development.

The structure of tert-butyl (3R)-3-aminopiperidine-1-carboxylate features a rigid piperidine core, which is a common motif in many biologically active molecules. The tertiary butyl group enhances the steric bulk of the molecule, influencing its interactions with biological targets. Additionally, the (3R) configuration at the 3-position introduces chirality, making this compound a valuable scaffold for enantioselective synthesis and drug discovery. The carboxylate functionality at the 1-position provides a site for further chemical modification, allowing for the development of more complex derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in piperidine derivatives due to their role as key pharmacophores in numerous therapeutic agents. Studies have demonstrated that modifications within the piperidine ring can significantly alter the biological activity of a molecule. For instance, research has shown that substituents at the 3-position can modulate binding affinity to specific enzymes or receptors. The compound tert-butyl (3R)-3-aminopiperidine-1-carboxylate represents an advanced derivative that incorporates these structural features to optimize pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of tert-butyl (3R)-3-aminopiperidine-1-carboxylate is its potential application in the development of central nervous system (CNS) drugs. Piperidine-based compounds have been extensively studied for their activity as monoamine oxidase (MAO) inhibitors, serotonin reuptake inhibitors (SRIs), and other neuroactive agents. The chiral center at the 3-position allows for the exploration of enantiomeric differences, which can lead to improved selectivity and reduced side effects. Preliminary studies suggest that this compound may exhibit potent inhibitory effects on certain MAO isoforms, making it a promising candidate for further investigation.

Furthermore, the synthesis of tert-butyl (3R)-3-aminopiperidine-1-carboxylate has been optimized to ensure high yield and enantioselectivity. Modern synthetic approaches often employ chiral auxiliaries or catalysts to achieve high levels of stereochemical control. For example, asymmetric hydrogenation or resolution techniques can be used to isolate the desired (3R) enantiomer with high purity. These advances in synthetic methodology have made it feasible to produce complex piperidine derivatives on a larger scale, facilitating their use in preclinical and clinical studies.

The pharmaceutical industry has been particularly interested in tert-butyl (3R)-3-aminopiperidine-1-carboxylate due to its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, this compound enables medicinal chemists to rapidly explore new molecular architectures while maintaining key pharmacophoric elements. This approach accelerates the drug discovery process by reducing the time and resources required to develop novel therapeutics.

Recent research has also highlighted the importance of bioisosteric replacements in drug design. In some cases, replacing functional groups with bioisosteres can improve solubility, metabolic stability, or binding affinity without altering core biological activity. The carboxylate group in tert-butyl (3R)-3-aminopiperidine-1-carboxylate can be considered as a potential bioisostere for other functional groups that may be introduced during later stages of drug development. This flexibility makes this compound a versatile tool for medicinal chemists seeking to optimize their lead compounds.

Another area where tert-butyl (3R)-3-aminopiperidine-1-carboxylate shows promise is in the development of protease inhibitors. Proteases play critical roles in various biological processes, including inflammation and viral replication. By inhibiting specific proteases, it may be possible to develop treatments for conditions such as cancer or infectious diseases. The rigid piperidine core and chiral center provide an ideal framework for designing molecules that interact tightly with protease active sites.

The compound's structural features also make it suitable for use as a ligand in crystallographic studies aimed at understanding enzyme-substrate interactions at an atomic level. High-resolution crystal structures can provide valuable insights into how small molecules bind to biological targets, guiding further optimization efforts. Such structural information is often crucial for developing drugs with improved efficacy and reduced toxicity.

In conclusion, tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS No. 188111-79-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—combining steric hindrance from the tertiary butyl group with chirality at the 3-position—make it an attractive scaffold for designing biologically active molecules. Ongoing studies are exploring its applications in CNS drug development, protease inhibition, and other therapeutic areas. As synthetic chemistry continues to evolve, compounds like this will play an increasingly important role in accelerating the discovery and development of new medicines.

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